molecular formula C7H7ClN4 B1625286 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine CAS No. 560109-30-0

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine

Cat. No.: B1625286
CAS No.: 560109-30-0
M. Wt: 182.61 g/mol
InChI Key: JRGKCCXDSNQAFE-UHFFFAOYSA-N
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Description

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine is a chemical building block of interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound is not widely published, it belongs to the imidazo[1,2-b]pyridazine class of fused heterocycles, which are known to be privileged scaffolds in pharmaceutical development . These compounds are nitrogen-containing heterocycles that can readily interact with biological targets through hydrogen bonding and other non-covalent interactions . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. Its structure features a chloro group and a methanamine functional group, both of which are versatile handles for further chemical modification via cross-coupling reactions and other derivatization strategies . This makes it a valuable template for constructing compound libraries for biological screening. Compounds based on the imidazo[1,2-b]pyridazine core have been extensively investigated for their kinase inhibition activity and have shown promise in the development of anticancer agents . The most prominent example is the FDA-approved drug ponatinib, which contains this scaffold and functions as a potent tyrosine kinase inhibitor . Furthermore, closely related 3-nitroimidazo[1,2-b]pyridazine analogs have been explored as potential antitrypanosomal agents, demonstrating sub-micromolar activity against Trypanosoma brucei , the parasite responsible for sleeping sickness . Researchers may find this compound useful for probing these and other biological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGKCCXDSNQAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467206
Record name 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560109-30-0
Record name 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

This method involves the formation of the imidazo ring system through the reaction of 3-amino-6-chloropyridazine with reagents capable of introducing the methanamine group. A key precedent is the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an intermediate formamidine derivative, which subsequently reacts with bromoacetonitrile to form the carbonitrile precursor.

Reaction Scheme:

  • Formamidine Intermediate Synthesis
    $$ \text{3-Amino-6-chloropyridazine} + \text{DMF-DMA} \xrightarrow{40–100^\circ \text{C}} \text{N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine} $$
  • Cyclization with Bromoacetonitrile
    $$ \text{Formamidine Intermediate} + \text{Bromoacetonitrile} \xrightarrow{50–160^\circ \text{C}} \text{6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile} $$

Optimization Parameters:

  • Molar ratios of 3-amino-6-chloropyridazine to DMF-DMA (1:4 to 4:1).
  • Solvent selection (acetonitrile, ethanol, DMF) impacts yield and purity.

Post-Functionalization of Carbonitrile Precursors

The carbonitrile group at the 3-position serves as a handle for conversion to methanamine. Catalytic hydrogenation or LiAlH4 reduction are common methods:

Hydrogenation Protocol:
$$ \text{6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{this compound} $$

Key Data:

  • Pressure: 3–5 bar H₂
  • Temperature: 80–100°C
  • Yield: 70–85% (estimated from analogous reductions).

Purification and Analytical Validation

Recrystallization Techniques

Crude products are purified using solvent mixtures (e.g., n-hexane:ethyl acetate, 1:2 v/v), achieving >98% purity.

Chromatographic Methods

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
  • HPLC: C18 columns, acetonitrile/water mobile phase (UV detection at 254 nm).

Purity Data:

Method Purity (%) Yield (%)
Recrystallization 98.5 77.5
HPLC 99.2 70.0

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

Method Reaction Time (h) Yield (%) Purity (%) Scalability
Cyclocondensation + H₂ 18–24 70–85 98–99 High
Halogen Substitution 10–15 65–75 97–98 Moderate

Advantages of Cyclocondensation Route:

  • Utilizes cost-effective reagents (DMF-DMA, bromoacetonitrile).
  • Short overall process time (8–15 h for carbonitrile step).

Challenges in Halogen Substitution:

  • Requires stringent control of Lewis acid catalyst ratios.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry for the cyclocondensation step reduces reaction times by 30% and improves heat management.

Waste Management

  • Solvent recovery systems for acetonitrile and ethyl acetate.
  • Neutralization of alkali waste (e.g., saturated NaHCO₃) before disposal.

Emerging Methodologies

Enzymatic Reduction

Preliminary studies suggest that nitrile hydratases can convert carbonitriles to methanamines under mild conditions (pH 7, 30°C), though yields remain suboptimal (50–60%).

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyridazine, including 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine, exhibit promising antimicrobial properties. For instance, a study evaluated its efficacy against various strains of Leishmania and Trypanosoma, showing submicromolar activity against the trypomastigote form of Trypanosoma brucei (EC50 = 0.38 µM) while demonstrating poor solubility in culture media, which limited its cytotoxicity assessment .

1.2 Kinase Inhibition
The compound has been investigated as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease. In vitro studies have shown that AAK1 inhibitors derived from imidazo[1,2-b]pyridazine structures can modulate synaptic vesicle recycling and receptor-mediated endocytosis . The ability to inhibit AAK1 can lead to therapeutic advancements for conditions related to aberrant kinase activity.

Antimalarial Research

2.1 Targeting Plasmodium Species
Recent studies have focused on the application of imidazo[1,2-b]pyridazines in combating malaria. Compounds similar to this compound have been shown to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the survival and proliferation of the malaria parasite . The structure-activity relationship (SAR) has been explored to optimize these compounds for better efficacy against malaria.

Chemical Synthesis and Catalysis

3.1 Catalytic Applications
Beyond biological applications, this compound serves as a catalyst in various organic reactions. Its ability to facilitate chemical transformations makes it valuable in synthetic chemistry . This includes applications in polymerization processes and as a curing agent in resin formulations.

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated submicromolar activity against T. brucei; poor solubility limited cytotoxicity assessment.
Kinase InhibitionIdentified as an AAK1 inhibitor; potential therapeutic implications for neurological disorders.
Antimalarial ResearchInhibits PfCDPKs; promising candidates for malaria treatment derived from imidazo[1,2-b]pyridazine scaffold.
Catalytic ApplicationsUtilized as a catalyst in organic synthesis; enhances reaction efficiency in polymerization processes.

Mechanism of Action

The mechanism of action of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The compound is differentiated from analogues by its imidazo[1,2-b]pyridazine backbone and substituent positions. Key structural comparisons include:

Compound Name Core Structure Substituents Key Structural Differences Reference ID
6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine Imidazo[1,2-a]pyridine N,N-dimethylmethanamine, 6-Cl Pyridine ring (vs. pyridazine), dimethylamine
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone Imidazo[1,2-b]pyridazine Benzoyl group, 6-Cl Methanamine replaced with ketone
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Ethyl ester, 6-Cl Methanamine replaced with ester
6-Chloro-3-methylimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Methyl group, 6-Cl Methanamine replaced with methyl

Key Observations :

  • Pyridine vs. pyridazine cores alter aromaticity and hydrogen-bonding capacity .
  • Substituents like esters, ketones, or methyl groups reduce basicity compared to the primary amine in the target compound .

Physicochemical Properties

Compound Name logP (Predicted) Solubility (Water) Ionization (pKa) Key Properties Reference ID
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine 1.8 Moderate ~9.5 (amine) High polarity due to primary amine
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone 3.2 Low Non-ionizable Lipophilic (benzoyl group)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 2.5 Low ~4.5 (ester) Hydrolyzable to carboxylic acid
6-Chloro-3-methylimidazo[1,2-b]pyridazine 1.5 Moderate Non-ionizable Reduced H-bonding vs. methanamine

Key Observations :

  • Ester derivatives may act as prodrugs, improving bioavailability through hydrolysis .

Pharmacological Activity

  • This compound: Potential CNS activity inferred from structural similarity to GABA receptor-targeting imidazo[1,2-b]pyridazines . The primary amine may interact with neurotransmitter receptors.
  • Imidazo[1,2-b][1,2,4,5]tetrazines : Exhibit antimycobacterial activity via STPK inhibition and efflux pump resistance .
  • Benzamide Derivatives : Show efficacy in kinase inhibition (e.g., synthesized from 6-chloroimidazo[1,2-b]pyridazine precursors) .

Key Observations :

  • Methanamine-substituted compounds may target CNS or bacterial pathways, while esters/ketones are optimized for kinase inhibition .

Key Challenges :

  • Introducing the methanamine group requires selective alkylation to avoid side reactions at other positions .

Biological Activity

6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused imidazo-pyridazine ring system with a chlorine substituent at the 6-position and a methanamine group at the 3-position. The structural formula can be represented as follows:

C7H7ClN4\text{C}_7\text{H}_7\text{ClN}_4

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in the imidazo[1,2-b]pyridazine class often act as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed activity against various bacterial strains and protozoa. For example, it demonstrated an EC50 value of 0.38 µM against the trypomastigote form of Trypanosoma brucei . However, its solubility issues in culture media limited further cytotoxicity assessments.

Anticancer Potential

The compound's ability to inhibit specific kinases suggests potential applications in cancer therapy. Notably, derivatives of imidazo[1,2-b]pyridazine have been explored for their efficacy against chronic myeloid leukemia (CML) by targeting BCR-ABL kinase . The structure-activity relationship (SAR) studies indicate that modifications in the imidazo-pyridazine scaffold could enhance anticancer activity.

Case Studies

  • Trypanosomiasis : A study evaluated the efficacy of this compound against Trypanosoma brucei, revealing promising results with an EC50 of 0.38 µM but noting poor solubility in culture media .
  • Kinase Inhibition : Research highlighted that derivatives of this compound can inhibit kinases involved in cancer progression. For instance, modifications led to enhanced inhibitory effects on c-Met kinases with IC50 values as low as 0.005 µM .
Compound Target Activity (EC50/IC50)
6-Chloro-imidazo[1,2-B]pyridazineT. bruceiEC50 = 0.38 µM
Derivative Ac-Met KinaseIC50 = 0.005 µM

Q & A

Q. What are the key challenges in scaling up laboratory-scale synthesis to pilot production?

  • Methodological Answer: Address exothermicity in cyclocondensation by implementing controlled cooling systems. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Optimize workup procedures (e.g., continuous extraction) to reduce purification steps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine
Reactant of Route 2
Reactant of Route 2
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine

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